L-Octanoylcarnitine
Overview
Description
L-Octanoylcarnitine: is a physiologically active form of octanoylcarnitine, which is an ester of carnitine and octanoic acid. Carnitine is an amino acid derivative that plays a crucial role in energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation . This compound is detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and has been studied for its potential as a biomarker in various medical conditions .
Mechanism of Action
Target of Action
L-Octanoylcarnitine primarily targets the mitochondria in cells, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation . It is also detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . In addition, this compound has been associated with conditions such as diabetic cardiomyopathy and breast cancer .
Mode of Action
This compound interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
This compound is involved in the fatty acid oxidation pathway. It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy . The supplementation of this compound led to increased lipid deposition in cardiomyocytes along with obstacles in adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways, affecting fatty acid oxidation .
Pharmacokinetics
The homeostasis of this compound is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . After oral doses, the absolute bioavailability is relatively low, indicating that pharmacological or supplemental doses of this compound are absorbed less efficiently than the relatively smaller amounts present within a normal diet .
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, the action of this compound caused myocardial lipotoxicity, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . In the context of breast cancer, this compound showed potential as a biomarker .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the duration of being overweight is an important aggravating factor for arterial stiffness, especially during middle age. An age-related increase in plasma this compound is an independent predictor of increased arterial stiffness in middle-aged individuals .
Biochemical Analysis
Biochemical Properties
L-Octanoylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of medium-chain fatty acids . The interaction between this compound and MCAD is essential for the proper breakdown of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of free fatty acids and triglycerides in cells, thereby impacting lipid metabolism . Additionally, this compound has been associated with changes in arterial stiffness and cardiovascular health, particularly in overweight individuals . These effects are mediated through its role in fatty acid oxidation and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for MCAD, facilitating the β-oxidation of medium-chain fatty acids . This process generates acetyl-CoA, which is further utilized in the citric acid cycle for ATP production. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can impact its efficacy in biochemical assays . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in lipid metabolism and energy production . These temporal effects are crucial for understanding the compound’s role in metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance fatty acid oxidation and improve energy metabolism . At higher doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as MCAD and carnitine palmitoyltransferase I (CPT1), which facilitate the transport and breakdown of fatty acids . The metabolic flux of this compound is crucial for maintaining energy homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is primarily transported into the mitochondria by carnitine-acylcarnitine translocase (CACT), where it undergoes β-oxidation . The distribution of this compound within tissues is influenced by its interaction with various binding proteins, which facilitate its uptake and utilization .
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it plays a critical role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper transport to the mitochondria . This localization is essential for its function in energy production and lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Octanoylcarnitine can be synthesized through esterification of carnitine with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using lipases or esterases to catalyze the esterification reaction. This method offers higher specificity and yields compared to chemical synthesis. The process involves the use of immobilized enzymes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: L-Octanoylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the octanoyl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: L-Octanoylcarnitine is used as a standard in analytical chemistry for the quantification of acylcarnitines in biological samples using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and its potential as a biomarker for metabolic disorders such as MCAD deficiency .
Medicine: this compound has been investigated as a potential biomarker for the early diagnosis of breast cancer and cardiovascular diseases . It is also studied for its role in diabetic cardiomyopathy and its effects on lipid metabolism .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic disorders .
Comparison with Similar Compounds
Acetylcarnitine: An ester of carnitine and acetic acid, involved in the transport of acetyl groups into mitochondria.
Palmitoylcarnitine: An ester of carnitine and palmitic acid, involved in the transport of long-chain fatty acids into mitochondria.
Hexanoylcarnitine: An ester of carnitine and hexanoic acid, similar to L-Octanoylcarnitine but with a shorter acyl chain.
Uniqueness: this compound is unique due to its medium-chain length, which allows it to be efficiently transported and metabolized in mitochondria. This property makes it a valuable biomarker for metabolic disorders and a potential therapeutic agent for conditions involving impaired fatty acid metabolism .
Properties
IUPAC Name |
(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948094 | |
Record name | L-Octanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25243-95-2 | |
Record name | (-)-Octanoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoylcarnitine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Octanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTANOYLCARNITINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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